molecular formula C12H20N4O B1381322 1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 1706533-09-6

1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B1381322
CAS No.: 1706533-09-6
M. Wt: 236.31 g/mol
InChI Key: TVENRTLIDAFIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a synthetic organic compound that features both a pyrrolidine and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.

    Formation of the pyrrolidine ring: This can be synthesized via the reaction of an appropriate amine with a 1,4-dihalobutane.

    Coupling of the two rings: The final step involves coupling the pyrazole and pyrrolidine rings through a propanone linker, often using a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopyrrolidin-1-yl)-3-(1H-pyrazol-4-yl)propan-1-one: Lacks the dimethyl groups on the pyrazole ring.

    1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)butan-1-one: Has an additional carbon in the linker chain.

Uniqueness

The presence of the dimethyl groups on the pyrazole ring and the specific propanone linker might confer unique biological properties, such as increased binding affinity or selectivity for certain targets.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8-11(9(2)15-14-8)3-4-12(17)16-6-5-10(13)7-16/h10H,3-7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVENRTLIDAFIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 3
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 4
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 5
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 6
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

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